molecular formula C19H19N3O5S B2981482 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 307336-60-3

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2981482
CAS No.: 307336-60-3
M. Wt: 401.44
InChI Key: ICBMRAKODZLDES-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Isoindole Group: The isoindole group is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Attachment of the Diethylsulfamoyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or isoindole moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide can be compared with other similar compounds, such as:

    4-(methylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide: This compound has a similar structure but with a methyl group instead of a diethyl group, which may result in different chemical and biological properties.

    4-(ethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide: This compound has an ethyl group instead of a diethyl group, which can also affect its reactivity and applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(26,27)14-8-5-12(6-9-14)17(23)20-13-7-10-15-16(11-13)19(25)21-18(15)24/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMRAKODZLDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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